N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide
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Overview
Description
N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoroethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2,2,2-trifluoroethyl acrylate.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common catalysts include palladium or copper complexes, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
Reaction Steps: The 3-chloro-4-fluoroaniline undergoes a nucleophilic substitution reaction with 2,2,2-trifluoroethyl acrylate, followed by a coupling reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, while the prop-2-enamide moiety facilitates its reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide
- N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-enamide
- N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-ynamide
Uniqueness
N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the trifluoroethyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF4NO/c1-2-9(18)17-10(11(14,15)16)6-3-4-8(13)7(12)5-6/h2-5,10H,1H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTFTVNFXKPVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC(=C(C=C1)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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